2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide is a heterocyclic compound that features both quinoline and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide typically involves the formation of the quinoline and thiazole rings followed by their coupling. One common method involves the cyclization of 2-{[(4-methylquinolin-2-yl)sulfanyl]acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media to form substituted 1,2,4-triazoles and 1,3,4-thiadiazoles . The reaction of these intermediates with ethyl bromoacetate can yield thiazolidinone derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies to understand the biological activities of quinoline and thiazole derivatives.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylquinolin-2-yl)sulfanyl]acetohydrazides: These compounds also contain the quinoline and thiazole moieties and exhibit similar biological activities.
1,3,4-oxadiazoles: These compounds share the thiazole ring and have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide is unique due to the specific combination of quinoline and thiazole rings, which can result in synergistic biological activities. This combination can enhance its efficacy and selectivity as a therapeutic agent.
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-3-14(16(21)20-17-18-8-9-22-17)23-15-10-11(2)12-6-4-5-7-13(12)19-15/h4-10,14H,3H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGDTLRKDXLFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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